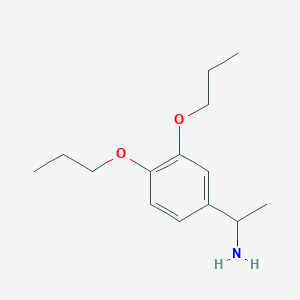

1-(3,4-Dipropoxyphenyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3,4-Dipropoxyphenyl)ethanamine" pertains to the broader class of organic compounds known for their applications in materials science, pharmacology, and as intermediates in organic synthesis. Its structure suggests potential utility in forming polymers, acting as a ligand in coordination chemistry, or serving as a building block in the synthesis of more complex organic molecules.

Synthesis Analysis

Synthesis of similar compounds typically involves nucleophilic substitution reactions, where an amine group is introduced into a suitable precursor molecule. For example, the synthesis of related phosphine and aminophosphane ligands involves reactions with diphenylphosphanyl or aminophosphanyl groups, potentially offering insights into methodologies that could be adapted for synthesizing "1-(3,4-Dipropoxyphenyl)ethanamine" (Brown et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family, as determined through X-ray crystallography and spectroscopic methods, often reveals the spatial arrangement of substituents that influence their chemical reactivity and physical properties. For instance, studies on similar organometallic complexes provide insights into how ligand architecture can affect coordination geometry and electron distribution (Mealli et al., 1981).

Chemical Reactions and Properties

Chemical properties, including reactivity with electrophiles, nucleophiles, or participation in cycloaddition reactions, can be inferred from studies on structurally related compounds. The presence of an amine group and ether linkages suggests potential for engaging in a range of organic transformations, such as nucleophilic addition to carbonyl compounds or participation in ring-closing reactions to form heterocycles (Lopez et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are influenced by molecular structure. The ether and amine functionalities suggest moderate polarity, potentially affecting solubility in organic solvents and water. Crystallographic studies on related compounds provide insights into solid-state packing, hydrogen bonding, and molecular interactions that influence these properties (Chang-zheng, 2011).

Applications De Recherche Scientifique

Synthesis and Characterization in Chemistry

1-(3,4-Dipropoxyphenyl)ethanamine has been utilized in the synthesis and characterization of new chemical compounds. For instance, its derivatives, such as 4-(3,4dimethoxyphenethyl)-3,5-akyl/aryl-4H-1,2,4-triazoles, have been synthesized and characterized, showing significant antioxidant properties (Sancak et al., 2012). Similarly, its use in the formation of triazol-5-ones containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties has led to compounds with high antioxidant activity (Ünver et al., 2011).

Antimicrobial and Anti-inflammatory Applications

This compound has been integral in creating chemicals with potential antimicrobial and anti-inflammatory effects. For instance, chalcones bearing N-substituted ethanamine tail, synthesized using derivatives of 1-(3,4-Dipropoxyphenyl)ethanamine, have shown antiamoebic activity (Zaidi et al., 2015). Similarly, novel pyrazole chalcones, prepared using this compound, have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties (Bandgar et al., 2009).

Receptor Studies and Drug Interactions

The compound has also been important in neurochemical and receptor studies. For example, it has been utilized in studies to understand the role of different cytochrome P450 enzymes in the metabolism of certain compounds, contributing to the understanding of drug interactions (Nielsen et al., 2017).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(3,4-Dipropoxyphenyl)ethanamine have been used as key intermediates in the synthesis of drugs like Silodosin, which is used in the treatment of benign prostatic hyperplasia (Luo et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3,4-dipropoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRQOEWXHJCCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)N)OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dipropoxyphenyl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)

![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)

![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)